molecular formula C14H27NSi2 B13730290 Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-

Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-

Cat. No.: B13730290
M. Wt: 265.54 g/mol
InChI Key: ZMJNXPQHDGIESY-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, typically involves the reaction of trimethylsilyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

    Reduction: Reaction with reducing agents to form silanes.

    Substitution: Nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Formation of various substituted silanamines.

Scientific Research Applications

Chemistry

In organic synthesis, silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is used as a protecting group for amines, facilitating selective reactions and improving yields.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability and bioavailability.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of silicon-containing drugs, which may exhibit unique pharmacological properties.

Industry

In the industrial sector, it is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, involves the interaction of its silicon-nitrogen bonds with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in different applications. The molecular pathways involved include:

    Hydrolysis: Conversion to silanols in the presence of water.

    Condensation: Formation of siloxane bonds through dehydration reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylamine: A simpler analog with similar reactivity but lacking the phenylethyl group.

    N-Phenylethylsilanamine: Similar structure but without the trimethylsilyl group.

Uniqueness

Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is unique due to the presence of both trimethylsilyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and material science.

Properties

IUPAC Name

2-phenyl-N,N-bis(trimethylsilyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NSi2/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJNXPQHDGIESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CCC1=CC=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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